molecular formula C14H16BrNO B13215069 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine

Cat. No.: B13215069
M. Wt: 294.19 g/mol
InChI Key: DNJDJJWDSBGBRR-UHFFFAOYSA-N
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Description

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine is a chemical compound with the molecular formula C14H16BrNO It is known for its unique structure, which includes a bromonaphthalene moiety linked to an ethylamine group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine typically involves the reaction of 6-bromonaphthalene-2-ol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalene derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine: Similar structure but with a methyl group instead of an ethyl group.

    {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propyl)amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine is unique due to its specific combination of a bromonaphthalene moiety and an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-ethylethanamine

InChI

InChI=1S/C14H16BrNO/c1-2-16-7-8-17-14-6-4-11-9-13(15)5-3-12(11)10-14/h3-6,9-10,16H,2,7-8H2,1H3

InChI Key

DNJDJJWDSBGBRR-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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